![molecular formula C28H19NO B13698593 N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex organic compound that belongs to the class of naphthobenzofurans. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a naphtho[2,3-b]benzofuran core with an amine group attached to a biphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. The process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials, such as phenols, arylglyoxals, and cyclic 1,3-diketones, are prepared through a three-component condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and photochemical reactors could be considered to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]benzofuran derivatives: These compounds share the same core structure but differ in the substituents attached to the aromatic rings.
Biphenyl derivatives: Compounds with a biphenyl moiety but different functional groups attached to the biphenyl rings.
Dibenzo[b,d]furan derivatives: These compounds have a similar fused ring system but differ in the position and type of substituents.
Uniqueness
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is unique due to its specific combination of a naphtho[2,3-b]benzofuran core and a biphenyl moiety with an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H19NO |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-(4-phenylphenyl)naphtho[2,3-b][1]benzofuran-2-amine |
InChI |
InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H |
Clave InChI |
RKPAKHSFEVWSKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


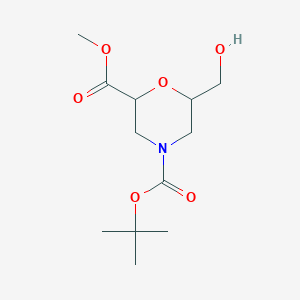

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)

![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)

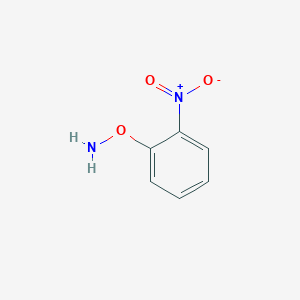
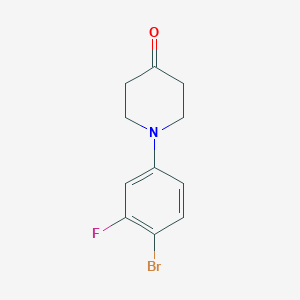
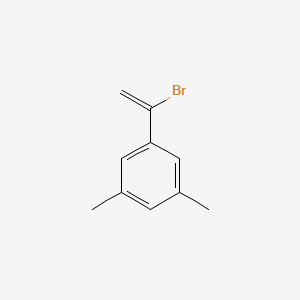
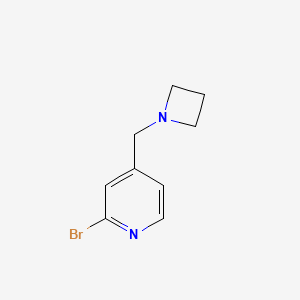


![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
